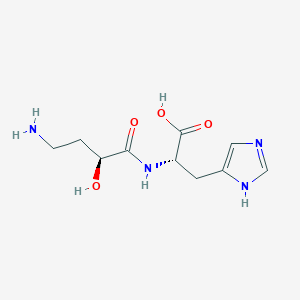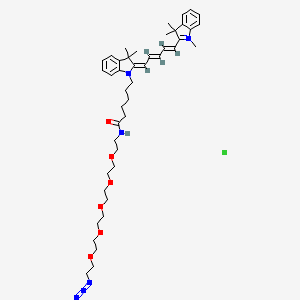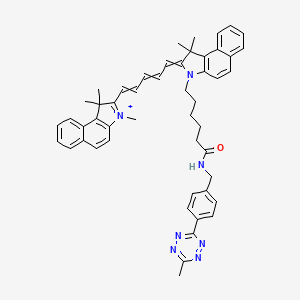
FabH-IN-44
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FabH-IN-44 is a novel inhibitor of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH).
Applications De Recherche Scientifique
Structural Insights and Ligand Binding
FabH, known as β-ketoacyl-acyl carrier protein synthase III, plays a pivotal role in fatty acid biosynthesis. Studies have refined the three-dimensional structures of E. coli FabH, highlighting the intricate interactions in ligand binding and providing insights into the enzyme's mechanism, such as the possible involvement of water or hydroxyl anion in Cys112 deprotonation. These refined structures also revealed substantial conformational changes in the enzyme's active site when not bound to a ligand, suggesting a dynamic nature of the enzyme, particularly in the dimer interface and the active site (Qiu et al., 2001). Additionally, the crystal structures of bacterial FabH from multiple pathogenic species, including Enterococcus faecalis and Staphylococcus aureus, were analyzed, showing important differences in the substrate-binding sites, reflecting inter-species diversity in substrate specificities of these enzymes (Gajiwala et al., 2009).
Enzyme Mechanism and Activity
The active site formation and the role of specific residues in the catalysis process of FabH have been a subject of extensive research. A study by Davies et al. (2000) detailed the 1.8 A crystal structure of FabH, discussing the active site's formation through the convergence of alpha helices and the crucial roles of residues like Cys112, His244, and Asn274 in decarboxylation and condensation reactions (Davies et al., 2000). Another significant contribution to understanding the substrate specificity of FabH came from Qiu et al. (2005), who determined the crystal structure of FabH from Staphylococcus aureus and discussed how structural differences account for varying substrate specificities between species (Qiu et al., 2005).
Role in Fatty Acid Biosynthesis
FabH's role in initiating and determining the type and composition of fatty acids produced in organisms is crucial. Studies have looked into improving fatty acid biosynthesis by engineering recombinant strains of E. coli that overexpress FabH, leading to enhanced production of certain fatty acids like hexadecanoic acid (Lee et al., 2011). Similarly, the essential role of FabH in fatty acid biosynthesis in Streptomyces coelicolor was highlighted, underscoring its critical function in the initiation of this biosynthetic pathway (Revill et al., 2001).
FabH as a Target for Antibacterial Agents
Given its central role in fatty acid biosynthesis and its conservation across different bacteria, FabH has been identified as a promising target for antibacterial agent development. Studies have focused on understanding the structural and biochemical aspects of FabH, aiding the design of novel inhibitors. The structural basis for the development of potent inhibitors and their potential as novel, selective, broad-spectrum antibacterials has been a significant area of exploration (Zhang et al., 2012; Nie et al., 2005).
Propriétés
Nom du produit |
FabH-IN-44 |
|---|---|
Formule moléculaire |
C22H16Cl4N2O2 |
Poids moléculaire |
482.182 |
Nom IUPAC |
3-(-(2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime |
InChI |
InChI=1S/C22H16Cl4N2O2/c23-19-6-4-17(21(25)9-19)13-29-27-11-15-2-1-3-16(8-15)12-28-30-14-18-5-7-20(24)10-22(18)26/h1-12H,13-14H2/b27-11+,28-12+ |
Clé InChI |
WQPWWEANVVYMFD-NXMZODBASA-N |
SMILES |
ClC1=CC=C(C(Cl)=C1)CO/N=C/C2=CC(/C=N/OCC3=CC=C(Cl)C=C3Cl)=CC=C2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
FabH-IN-44 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










